molecular formula C41H46ClNO5S2 B13855696 1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid

1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid

Cat. No.: B13855696
M. Wt: 732.4 g/mol
InChI Key: XQABACWCVCTSCF-RERZGLEZSA-N
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Description

1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid is a complex organic compound with a unique structure that includes cyclopropyl, quinoline, and phenyl groups

Preparation Methods

The synthesis of 1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid involves multiple steps, including the formation of cyclopropyl and quinoline intermediates. The reaction conditions typically require the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or phenyl groups. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other cyclopropyl and quinoline derivatives. Compared to these compounds, 1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • Cyclopropylmethyl derivatives
  • Quinoline-based compounds
  • Phenylpropyl derivatives

Properties

Molecular Formula

C41H46ClNO5S2

Molecular Weight

732.4 g/mol

IUPAC Name

2-[1-[[(1R)-1-[3-[2-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C41H46ClNO5S2/c1-39(2,48)32-9-4-3-7-28(32)12-15-35(49-25-40(16-17-40)23-37(44)45)30-8-5-6-27(20-30)21-36(50-26-41(18-19-41)24-38(46)47)33-14-11-29-10-13-31(42)22-34(29)43-33/h3-11,13-14,20,22,35-36,48H,12,15-19,21,23-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1

InChI Key

XQABACWCVCTSCF-RERZGLEZSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CC(C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CC(C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O

Origin of Product

United States

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